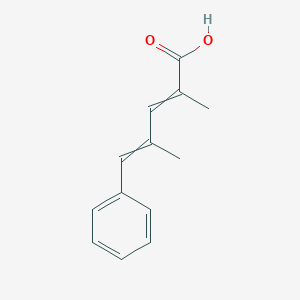
1,1'-(1,2-Dichloroethane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-1,2-dichloroethane is an organic compound characterized by the presence of two phenyl groups and two chlorine atoms attached to an ethane backbone. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,1-Diphenyl-1,2-dichloroethane typically involves the chlorination of diphenylethane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the ethane backbone. Industrial production methods often utilize a fixed bed catalyst to facilitate the chlorination process, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1-Diphenyl-1,2-dichloroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions typically involve the removal of chlorine atoms, leading to the formation of less chlorinated products.
Substitution: The chlorine atoms in 1,1-Diphenyl-1,2-dichloroethane can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-1,2-dichloroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chlorinated hydrocarbons and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-1,2-dichloroethane involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress, disrupt cellular membranes, and interfere with normal cellular functions. These effects are mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenyl-1,2-dichloroethane is similar to other chlorinated hydrocarbons, such as dichlorodiphenyldichloroethane (DDD) and 1,2-dichloroethane. it is unique in its specific structural arrangement and the presence of two phenyl groups, which confer distinct chemical and physical properties. Similar compounds include:
Dichlorodiphenyldichloroethane (DDD): An organochlorine insecticide with similar structural features but different applications.
1,2-Dichloroethane: Commonly used in the production of vinyl chloride and as a solvent in various industrial processes .
Eigenschaften
CAS-Nummer |
59856-00-7 |
|---|---|
Molekularformel |
C14H12Cl2 |
Molekulargewicht |
251.1 g/mol |
IUPAC-Name |
(1,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H12Cl2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
CAIWDWJZVLBZBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

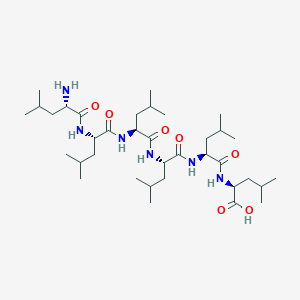
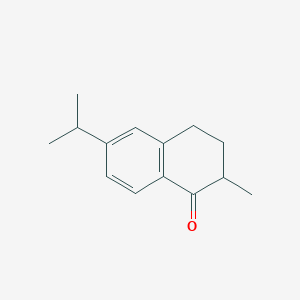

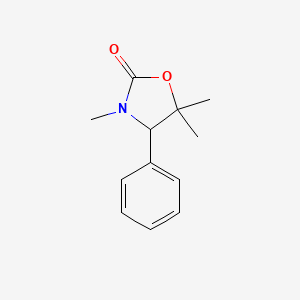
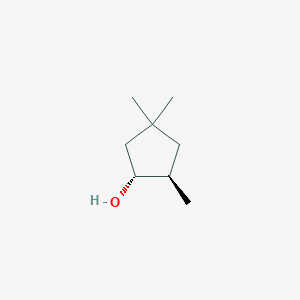
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
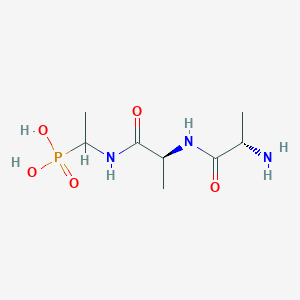
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
